Distinct Target Profile: Kappa Opioid Receptor Affinity vs. EGFR-Focused Analogs
In direct contrast to the well-characterized EGFR kinase inhibitory activity of 4-anilinoquinazoline analogs (e.g., compound 21 with IC50 3.62 nM) , 2-chloro-6-nitro-4-phenylquinazoline demonstrates measurable affinity for a completely different target class: the Kappa-type opioid receptor [1].
| Evidence Dimension | Target Affinity |
|---|---|
| Target Compound Data | IC50: 8.95 μM (8.95E+3 nM) |
| Comparator Or Baseline | Representative 4-anilinoquinazoline (Compound 21) vs. EGFR: IC50 3.62 nM; Kappa Opioid Receptor affinity not reported |
| Quantified Difference | Target class divergence: GPCR (Opioid) vs. Kinase (EGFR) |
| Conditions | In vitro enzymatic assay (Sanford-Burnham Center for Chemical Genomics, PubChem BioAssay AID 1778) |
Why This Matters
This orthogonal target profile de-risks lead series and expands intellectual property into chemical biology space not covered by standard quinazoline kinase inhibitors.
- [1] BindingDB. (n.d.). BDBM54840: 2-chloranyl-6-nitro-4-phenyl-quinazoline. BindingDB. IC50: 8.95E+3 nM. View Source
